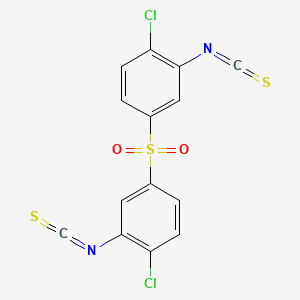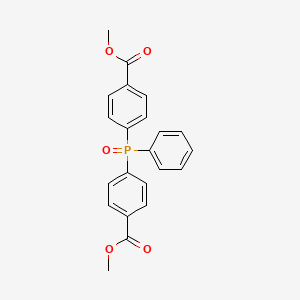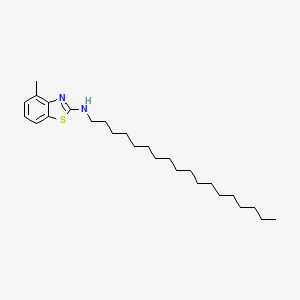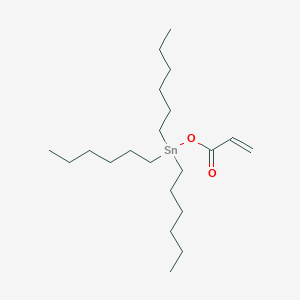
1,1'-Sulfonylbis(4-chloro-3-isothiocyanatobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) is a chemical compound with the molecular formula C14H6Cl2N2O4S. It is known for its unique structure, which includes two isothiocyanate groups attached to a sulfonylbis(4-chlorobenzene) backbone. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
The synthesis of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) typically involves the reaction of 4-chloro-3-isothiocyanatobenzene with a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the sulfonylation process. Industrial production methods may involve large-scale sulfonylation reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate groups can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and reactivity.
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, altering their structure and function. This reactivity is exploited in various applications, including labeling and modifying proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) can be compared with other similar compounds, such as:
1,1’-Sulfonylbis(4-chlorobenzene): Lacks the isothiocyanate groups, making it less reactive in nucleophilic substitution reactions.
4,4’-Dichlorodiphenyl sulfone: Similar backbone structure but without the isothiocyanate groups, leading to different reactivity and applications.
Bis(4-chlorophenyl) sulfone: Another related compound with different functional groups, affecting its chemical behavior and uses
These comparisons highlight the unique reactivity and applications of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) due to its isothiocyanate groups.
Eigenschaften
CAS-Nummer |
40939-77-3 |
|---|---|
Molekularformel |
C14H6Cl2N2O2S3 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
1-chloro-4-(4-chloro-3-isothiocyanatophenyl)sulfonyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C14H6Cl2N2O2S3/c15-11-3-1-9(5-13(11)17-7-21)23(19,20)10-2-4-12(16)14(6-10)18-8-22/h1-6H |
InChI-Schlüssel |
FHJHLWIUWGIZCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)N=C=S)N=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)




![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)






